molecular formula C11H10FNO2 B1590807 ethyl 6-fluoro-1H-indole-2-carboxylate CAS No. 348-37-8

ethyl 6-fluoro-1H-indole-2-carboxylate

Cat. No. B1590807
CAS RN: 348-37-8
M. Wt: 207.2 g/mol
InChI Key: KOLXHQLPMICACW-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10FNO2 . It is a derivative of indole, which is a heterocyclic compound that is important in many biological compounds .


Molecular Structure Analysis

The molecular structure of ethyl 6-fluoro-1H-indole-2-carboxylate consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom at the 6th position and an ethyl ester group at the 2nd position .


Physical And Chemical Properties Analysis

Ethyl 6-fluoro-1H-indole-2-carboxylate has a molecular weight of 189.21 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

Antiviral Activity

  • Antiviral Applications : Ethyl 6-fluoro-1H-indole-2-carboxylate derivatives have been investigated for their antiviral properties. Notably, certain derivatives displayed significant activity against viruses like BVDV, HCV, and influenza A/Aichi/2/69(H3N2). These compounds effectively suppressed the replication of the A/Aichi/2/69(H3N2) virus in cell cultures and demonstrated high efficacy in a mouse model of influenza-induced pneumonia (Ivaщенко et al., 2015).

Synthetic Studies and Chemical Properties

  • Friedel-Crafts Acylation Studies : The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate has been studied, revealing insights into the chemical behavior of these compounds. Acylation typically occurs at specific positions on the indole nucleus, which is significant for understanding the reactivity and potential applications of these compounds in synthetic chemistry (Tani et al., 1990).

  • Synthetic Applications : Research has been conducted on the synthesis of various indole derivatives from ethyl 1H-indole-2-carboxylate. These studies are crucial for developing new synthetic methods and understanding the potential applications of these compounds in medicinal chemistry and drug development (Murakami et al., 1985).

Photocatalysis and Catalysis Studies

  • Defluorinative Annulation : Recent studies have developed a Rh(III)-catalyzed defluorinative annulation involving ethyl 2-diazo-3,3,3-trifluoropropanoate and 2-aryl indoles. This process synthesizes 6-fluoro-indolo[2,1-a]isoquinolines, showcasing the potential of ethyl 6-fluoro-1H-indole-2-carboxylate in photocatalysis and novel synthetic routes (Li et al., 2023).

properties

IUPAC Name

ethyl 6-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLXHQLPMICACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572087
Record name Ethyl 6-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-fluoro-1H-indole-2-carboxylate

CAS RN

348-37-8
Record name 1H-Indole-2-carboxylic acid, 6-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (1; ORG27569) is a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). Here, we …
Number of citations: 55 pubs.acs.org
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org
F Zhang, Y Zhao, L Sun, L Ding, Y Gu… - European journal of …, 2011 - Elsevier
A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were synthesized and their cytotoxic activity against A549, H460, HT-29 and SMMC-7721 cell lines …
Number of citations: 150 www.sciencedirect.com

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